(3-Methyl-4-nitrophenyl)(2-methylpiperidin-1-yl)methanone
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Overview
Description
2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE is a chemical compound with the molecular formula C13H16N2O3. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a methyl group at the second position of the piperidine ring and a 3-methyl-4-nitrobenzoyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE typically involves the following steps:
Nitration: The introduction of a nitro group into the benzene ring is achieved through nitration. This involves treating the benzene derivative with a mixture of concentrated nitric acid and sulfuric acid.
Friedel-Crafts Acylation: The nitrated benzene derivative undergoes Friedel-Crafts acylation with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form the 3-methyl-4-nitrobenzoyl chloride.
Piperidine Derivatization: The final step involves the reaction of the 3-methyl-4-nitrobenzoyl chloride with 2-methylpiperidine under basic conditions to yield 2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The methyl groups can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, or SnCl2 in HCl.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: KMnO4 or other strong oxidizing agents.
Major Products
Reduction: 2-METHYL-1-(3-METHYL-4-AMINOBENZOYL)PIPERIDINE.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids.
Scientific Research Applications
2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperidine ring may also interact with receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-METHYL-1-(4-NITROBENZOYL)PIPERIDINE: Similar structure but with the nitro group at the 4-position.
3,5-DIMETHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE: Contains additional methyl groups on the piperidine ring.
Uniqueness
2-METHYL-1-(3-METHYL-4-NITROBENZOYL)PIPERIDINE is unique due to the specific positioning of the methyl and nitro groups, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl-4-nitrobenzoyl group provides distinct electronic and steric properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18N2O3 |
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Molecular Weight |
262.30 g/mol |
IUPAC Name |
(3-methyl-4-nitrophenyl)-(2-methylpiperidin-1-yl)methanone |
InChI |
InChI=1S/C14H18N2O3/c1-10-9-12(6-7-13(10)16(18)19)14(17)15-8-4-3-5-11(15)2/h6-7,9,11H,3-5,8H2,1-2H3 |
InChI Key |
XWHONZZQWRISGH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Origin of Product |
United States |
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